

Application of Avibactam Sodium in Animal Models of Infection: Notes and Protocols

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Compound of Interest

Compound Name: Avibactam Sodium

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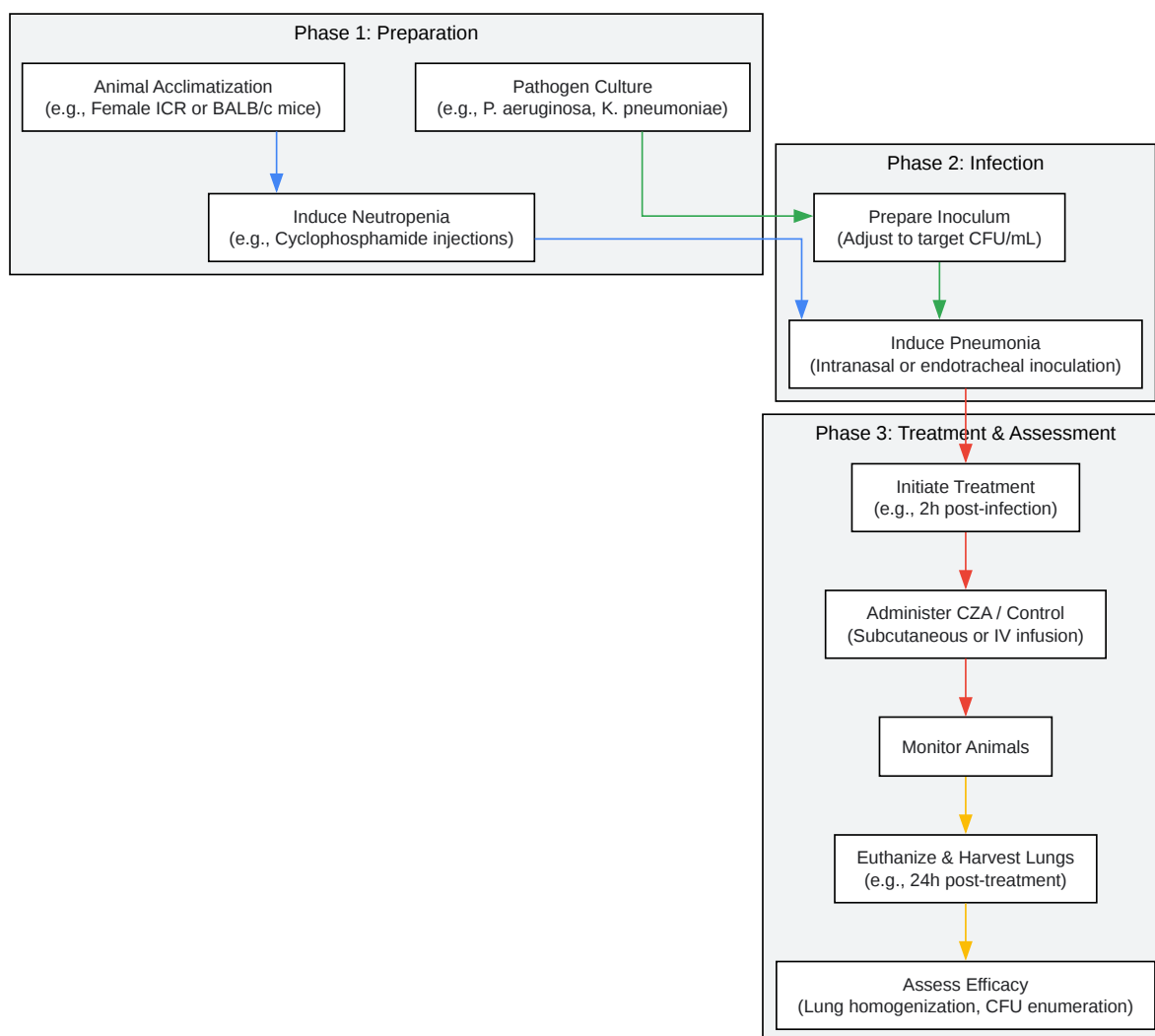
Avibactam is a novel, non- β -lactam β -lactamase inhibitor that restores the in vitro activity of ceftazidime against a broad spectrum of Gram-negative bacteria producing Ambler class A, C, and some D β -lactamases.[1][2] Its combination with ceftazidime (CZA) represents a critical therapeutic option against multidrug-resistant (MDR) pathogens. Evaluating the efficacy of ceftazidime-avibactam in relevant animal models of infection is a cornerstone of preclinical development, providing essential pharmacokinetic/pharmacodynamic (PK/PD) data to inform clinical dosing strategies.

These application notes provide a summary of quantitative data and detailed experimental protocols from key studies utilizing avibactam in various animal infection models.

Murine Pneumonia / Lung Infection Model

The murine lung infection model is crucial for evaluating antibiotic efficacy against respiratory pathogens like *Pseudomonas aeruginosa* and *Klebsiella pneumoniae*. Studies often use neutropenic mice to simulate conditions in immunocompromised patients.

Experimental Workflow: Murine Pneumonia Model



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Caption: Workflow for a neutropenic murine pneumonia model.

Quantitative Data Summary: Murine Lung Infection

Pathogen	Animal Model	CZA MIC (µg/mL)	Dosage Regimen (Ceftazidime/Avibactam)	Key Efficacy Outcome	Reference
P. aeruginosa (n=28)	Neutropenic ICR Mice	4 - 64	Human-simulated plasma exposures (2g CAZ + 0.5g AVI q8h as 2h infusion)	>1 log ₁₀ CFU reduction for isolates with MICs ≤32 µg/mL.[3]	[3][4]
K. pneumoniae (KPC-producing)	Persistently Neutropenic Rabbits	N/A	120/30 mg/kg IV q6h for 7 or 14 days	Significant reduction in bacterial burden, lung weights, and hemorrhage scores vs. untreated controls.[5][6]	[5][6]
P. aeruginosa	Neutropenic Mice	4	Ceftazidime q2h + various Avibactam doses (4-64 mg/kg, q2h-q12h)	Avibactam effect correlated with %fT>CT of 1 mg/L; more frequent dosing was more effective.[7]	[7]
K. pneumoniae	Murine Pulmonary Challenge	N/A	Avibactam monotherapy	Reduced lung bacterial counts.[8]	[8]

(NDM-1–
producing)

(~80 mg/kg
IP q8h)

Detailed Protocol: Neutropenic Murine Pneumonia Model for *P. aeruginosa*

This protocol is synthesized from methodologies described in cited literature.[\[3\]](#)[\[4\]](#)[\[9\]](#)

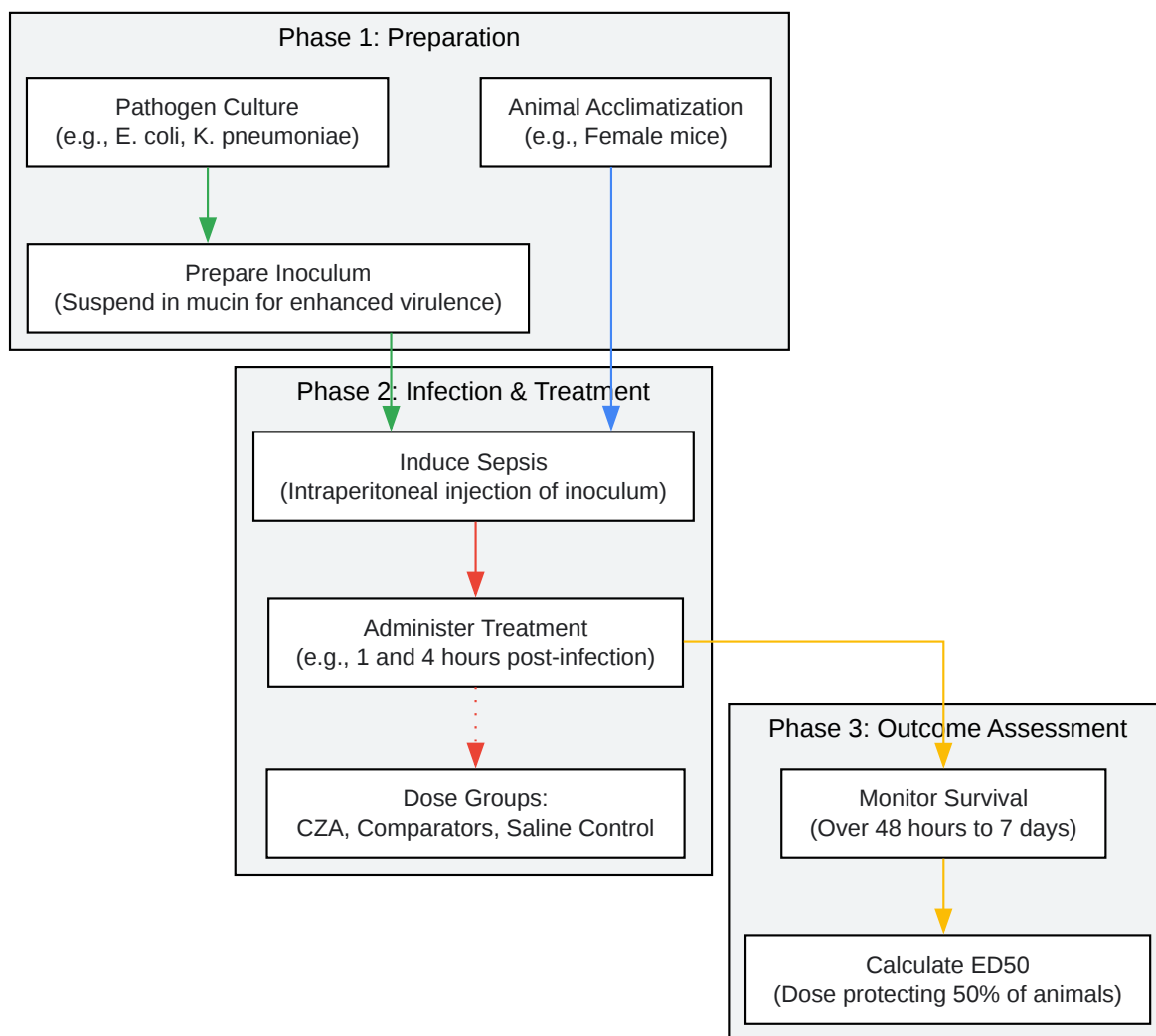
- Animal Preparation:
 - Use female ICR or BALB/c mice weighing approximately 25 g.[\[4\]](#)[\[9\]](#)
 - Induce neutropenia by administering two intraperitoneal (IP) injections of cyclophosphamide. The first dose (150 mg/kg) is given four days prior to infection, and the second dose (100 mg/kg) is given one day before infection. This renders the mice neutropenic for the duration of the experiment.
- Inoculum Preparation:
 - Culture the desired *P. aeruginosa* strain overnight on appropriate agar (e.g., Tryptic Soy Agar).
 - Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a desired optical density.
 - Adjust the bacterial suspension to the target concentration (e.g., 2×10^8 CFU/mL) for inoculation.[\[9\]](#)
- Infection Procedure:
 - Anesthetize the mice lightly (e.g., isoflurane or 7.5% chloral hydrate).[\[9\]](#)[\[10\]](#)
 - Inoculate a 20-50 μ L bacterial suspension intranasally to induce pneumonia.[\[9\]](#)[\[10\]](#) This results in an initial lung inoculum of approximately 10^6 to 10^7 CFU.[\[10\]](#)
- Treatment Administration:

- Initiate treatment at a defined time point, typically 2 to 3 hours post-infection.[9][10]
- Administer ceftazidime-avibactam (or comparator/vehicle control) via a relevant route, such as subcutaneous (SC) injection or intravenous (IV) infusion. Dosing regimens are designed to simulate human plasma exposures.[3]
- Efficacy Assessment:
 - At the end of the treatment period (e.g., 24 hours), euthanize the mice.
 - Aseptically remove the lungs and place them in sterile saline or PBS.
 - Homogenize the lung tissue using a mechanical homogenizer.
 - Perform serial dilutions of the lung homogenate and plate on appropriate agar to enumerate the bacterial load (CFU/g of lung tissue).
 - Efficacy is determined by comparing the change in log₁₀ CFU in treated groups relative to untreated controls at 0-hour and 24-hour time points.[3]

Murine Sepsis (Septicemia) Model

The sepsis model evaluates an antibiotic's ability to prevent mortality from a systemic, overwhelming infection. It is particularly useful for assessing efficacy against pathogens that cause bacteremia.

Experimental Workflow: Murine Sepsis Model



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Caption: Workflow for a murine sepsis model to determine ED50.

Quantitative Data Summary: Murine Sepsis Model

Pathogen (Resistance Mechanism)	Animal Model	Ceftazidime MIC (µg/mL)	CZA 4:1 Ratio ED50 (mg/kg)	Comparator ED50 (mg/kg)	Reference
K. pneumoniae (CTX-M)	Murine Septicemia	>128	27	Piperacillin- Tazobactam: >90	[1] [11]
E. coli (CTX- M)	Murine Septicemia	>128	14	Piperacillin- Tazobactam: >90	[1] [11]
E. cloacae (AmpC)	Murine Septicemia	>128	2	Piperacillin- Tazobactam: >90	[1] [11]
K. pneumoniae (Susceptible)	Murine Septicemia	0.06	<1.5	Ceftazidime alone: <1.5	[1] [11]
E. coli (Susceptible)	Murine Septicemia	0.25	9	Ceftazidime alone: 9	[1] [11]

ED50 (50% effective dose) is reported as the dose of the antibiotic component (ceftazidime) that protects 50% of the animals from death.[\[11\]](#)

Detailed Protocol: Murine Sepsis Model

This protocol is based on the methodology for determining ED50 values.[\[1\]](#)[\[11\]](#)

- Animal and Pathogen Preparation:
 - Use female mice (e.g., CD-1) weighing 18-22 g.
 - Culture the bacterial strain (e.g., E. coli, K. pneumoniae) overnight.
 - Prepare the inoculum by suspending the bacteria in a virulence-enhancing agent like 5% hog gastric mucin. The final concentration is adjusted to be lethal within 48 hours for untreated animals.

- Infection and Treatment:
 - Infect mice via an intraperitoneal (IP) injection of the bacterial suspension (typically 0.5 mL).
 - Group the animals (e.g., 10 mice per group) to receive different doses of the test compounds.
 - Administer treatment at specified time points, commonly 1 and 4 hours post-infection.[\[11\]](#) The route is typically subcutaneous (SC).
 - Test compounds include ceftazidime-avibactam (at a fixed 4:1 ratio), comparator antibiotics (e.g., piperacillin-tazobactam), and a saline/vehicle control.[\[1\]](#)
- Outcome Assessment:
 - Monitor the animals for mortality over a period of 4 to 7 days.
 - Record the number of surviving animals in each dose group.
 - Calculate the 50% effective dose (ED50), the dose that protects 50% of the animals from the lethal infection, using a statistical method like log-probit analysis.[\[11\]](#)

Other Key Animal Models

Murine Thigh Infection Model

This localized infection model is a standard for PK/PD studies, allowing for the precise quantification of bacterial killing in response to antibiotic exposure.

- Protocol Outline: Neutropenia is induced in mice as described for the pneumonia model. A defined inoculum of bacteria (e.g., *P. aeruginosa*) is injected directly into the thigh muscle. [\[10\]](#) Treatment is administered, and at 24 hours, the mice are euthanized. The entire thigh muscle is excised, homogenized, and plated for CFU enumeration to determine the change in bacterial load.[\[7\]](#)
- Key Findings: In this model, the efficacy of avibactam in combination with ceftazidime was strongly correlated with the percentage of the dosing interval that the free drug concentration

remains above a threshold concentration of 1 mg/L (%fT > CT 1 mg/liter).[7]

Rabbit Osteomyelitis Model

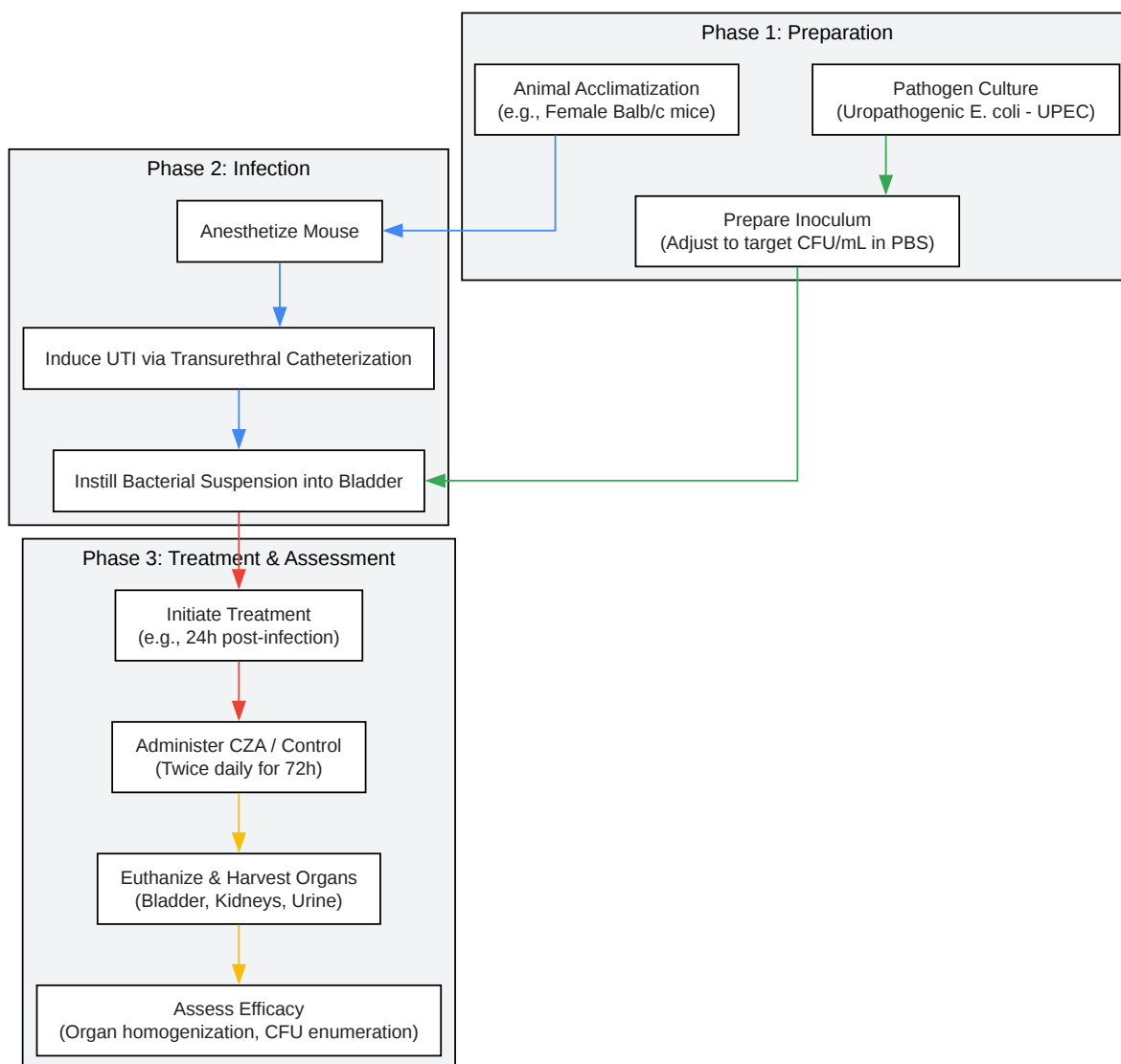
This model is used to evaluate treatments for deep-seated bone infections, which are challenging to treat.

- Protocol Outline: Osteomyelitis is induced in rabbits via tibial injection of a high-concentration inoculum (e.g., 2×10^8 CFU of KPC-producing *K. pneumoniae*).[12] Treatment is initiated 14 days later to allow the infection to establish and is administered for 7 days.[12] Efficacy is assessed by quantifying the bacterial load in the bone.
- Key Findings: Ceftazidime-avibactam alone or in combination with other agents like colistin or gentamicin significantly lowered bone bacterial counts compared to controls.[12] The combination of CZA plus gentamicin achieved bone sterilization in 100% of the animals.[12]

Murine Urinary Tract Infection (UTI) Model

The UTI model simulates bladder and kidney infections and is critical for drugs intended to treat these common infections.

Experimental Workflow: Murine UTI Model



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Caption: Workflow for an ascending murine urinary tract infection model.

- Protocol Outline: An ascending, unobstructed UTI is established in female mice via transurethral catheterization and instillation of a uropathogenic E. coli (UPEC) suspension into the bladder.[13][14] Treatment begins 24 hours post-infection and continues for a set duration (e.g., 72 hours).[13] At the study's conclusion, urine, bladder, and kidneys are harvested, homogenized, and plated to determine bacterial counts.[13][14]
- Significance: This model allows for the evaluation of an antibiotic's ability to sterilize different compartments of the urinary system. Studies using this model have demonstrated excellent penetration of ceftazidime-avibactam into the renal parenchyma of rats and pigs, suggesting that drug concentrations in the kidney interstitium are higher than in plasma.[15]

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